molecular formula C8H11BrN2 B1282891 2-(Bromomethyl)-3,5,6-trimethylpyrazine CAS No. 79074-45-6

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Cat. No. B1282891
Key on ui cas rn: 79074-45-6
M. Wt: 215.09 g/mol
InChI Key: HOPVUIZLMIEGMJ-UHFFFAOYSA-N
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Patent
US09321804B2

Procedure details

Preferably, dehydrated tetramethylpyrazine is dissolved into CCl4 and then NBS is added at a mole ratio of tetramethylpyrazine to NBS=1:0.5. Adding a small amount of benzoylperoxide as the radical initiator is preferred. The reaction liquid is then refluxed to react for 10-12 h. 2-bromomethyl-3,5,6-trimethyl pyrazine is obtained as a pale-red half-oily substance after post-treatment purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[N:4][C:3]=1[CH3:10].C1C(=O)N([Br:18])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:10][C:3]1[C:2]([CH3:1])=[N:7][C:6]([CH3:8])=[C:5]([CH3:9])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=C(C(=N1)C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=C(C(=N1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed
CUSTOM
Type
CUSTOM
Details
to react for 10-12 h
Duration
11 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC(=C(N=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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